molecular formula C10H14N2O3 B1301663 N-(3,4-dimethoxybenzyl)urea CAS No. 65609-19-0

N-(3,4-dimethoxybenzyl)urea

Cat. No. B1301663
CAS RN: 65609-19-0
M. Wt: 210.23 g/mol
InChI Key: MCKXSAZGGFLRTR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)urea, or DMBU, is an organic compound used in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 130-131 °C and a molecular weight of 218.27 g/mol. DMBU has a wide range of applications in scientific research, including its use as a chemical reagent, a biochemical inhibitor, a biological probe, and a drug delivery agent.

Scientific Research Applications

Urea Metabolism and Regulation in Ruminants

Urea is a significant nitrogen source for ruminants, used to replace feed proteins economically. It's metabolized in the rumen, aiding microbial growth and protein synthesis. Advances in molecular biotechnologies offer insights into urea-degrading bacteria and nitrogen metabolism, proposing new strategies for efficient urea utilization in ruminant diets (Jin et al., 2018).

Role of Urea in Aquatic Systems

Urea serves as an essential nitrogen source for primary producers in aquatic ecosystems. Despite its low ambient concentrations, it significantly contributes to the nitrogen used by planktonic communities. Understanding urea sources, availability, and uptake rates can reveal its importance in aquatic biogeochemistry (Solomon et al., 2010).

Urease Inhibitors and Nitrification in Agriculture

The application of urease and nitrification inhibitors, such as n-(N-butyl) thiophosphoric triamide (NBPT) and dicyandiamide (DCD), can reduce nitrogen losses from urea fertilizers, mitigating environmental pollution. This review discusses the effectiveness and safety of these technologies in agricultural practices (Ray et al., 2020).

Urea Biosensors for Monitoring

The development of urea biosensors, employing urease as a bioreceptor, highlights the critical need for detecting urea levels across various fields, including healthcare, agriculture, and environmental monitoring. Advances in nanotechnology and material science have significantly improved the sensitivity and specificity of these biosensors (Botewad et al., 2021).

Photosensitive Protecting Groups

Research on photosensitive protecting groups, including 3,5-dimethoxybenzyl derivatives, underscores their potential in synthetic chemistry for light-mediated reactions. These protecting groups facilitate the selective activation or removal of functional groups in complex molecules, offering a valuable tool for drug design and material science (Amit et al., 1974).

Mechanism of Action

Target of Action

N-(3,4-dimethoxybenzyl)urea is a unique compound with a specific target of action. The primary target of this compound is the thiol moiety . The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, increasing its solubility and stability .

Mode of Action

The mode of action of this compound involves its interaction with the thiol moiety. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This interaction results in changes to the thiol moiety, enhancing its solubility and stability .

Biochemical Pathways

It is known that the compound plays a role in the formation of self-assembled monolayers of aromatic thiolates

Pharmacokinetics

The compound’s molecular weight of 21023 suggests that it may have favorable bioavailability

Result of Action

The result of the action of this compound is the formation of self-assembled monolayers of aromatic thiolates . These monolayers have the same structure and quality as those obtained from the respective unprotected thiols .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of protons. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

N-(3,4-Dimethoxybenzyl)urea plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to participate in reactions at the benzylic position, which can involve free radical bromination, nucleophilic substitution, and oxidation

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these processes is essential for understanding its potential therapeutic applications and its role in cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the benzylic position. The compound can undergo free radical reactions, where it loses a hydrogen atom to form a radical intermediate. This intermediate can then participate in further reactions, such as nucleophilic substitution or oxidation . These interactions are critical for understanding how the compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound can be stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the urea cycle. The compound interacts with enzymes and cofactors that are essential for the metabolism of nitrogen-containing compounds. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are important for understanding its biological activity and potential therapeutic applications .

properties

IUPAC Name

(3,4-dimethoxyphenyl)methylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKXSAZGGFLRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363302
Record name N-(3,4-dimethoxybenzyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65609-19-0
Record name N-(3,4-dimethoxybenzyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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N#CO[Na]
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Synthesis routes and methods II

Procedure details

60 ml of 5n HCl were added at room temperature within 45 min to a solution of 49.5 ml (300 mM) of 90% veratrylamine and 20.40 g (307 mM) of 98% sodium cyanate in 500 ml of water. After stirring overnight the crystals were collected: 52.66 g (83.5%) of urea with a melting point of 172-3° C. (sublimation 157° C.).
[Compound]
Name
5n
Quantity
60 mL
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reactant
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0 (± 1) mol
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49.5 mL
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sodium cyanate
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20.4 g
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500 mL
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solvent
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